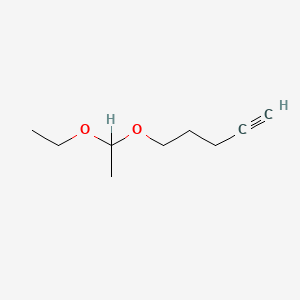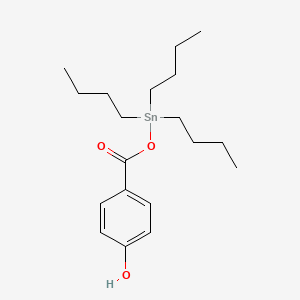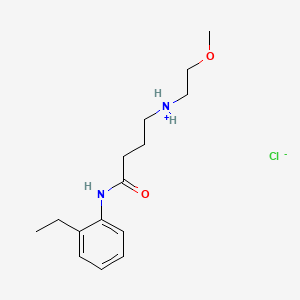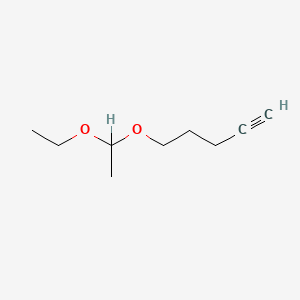
5-(1-Ethoxyethoxy)pent-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Ethoxyethoxy)pent-1-yne: is an organic compound with the molecular formula C9H16O2 . It contains an ethoxyethoxy group and an alkyne group, making it a versatile molecule in organic synthesis . This compound is known for its unique chemical structure, which allows it to participate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Ethoxyethoxy)pent-1-yne typically involves the reaction of 5-pentyn-1-ol with ethyl vinyl ether in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-(1-Ethoxyethoxy)pent-1-yne can undergo oxidation reactions to form various oxidized products.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxyethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted ethers, amines, or thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(1-Ethoxyethoxy)pent-1-yne is used as a building block in organic synthesis. Its unique structure allows it to participate in various reactions, making it valuable in the synthesis of complex molecules .
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. Its ability to undergo various chemical transformations makes it a versatile tool in the development of new drugs and therapeutic agents .
Medicine: Its unique structure allows for the creation of molecules with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the manufacture of polymers, coatings, and other advanced materials .
Wirkmechanismus
The mechanism of action of 5-(1-Ethoxyethoxy)pent-1-yne involves its ability to participate in various chemical reactions. The ethoxyethoxy group and the alkyne group provide sites for chemical transformations, allowing the compound to interact with different molecular targets and pathways . The specific mechanism depends on the type of reaction and the conditions used.
Vergleich Mit ähnlichen Verbindungen
- 5-(1-Methoxyethoxy)pent-1-yne
- 5-(1-Propoxyethoxy)pent-1-yne
- 5-(1-Butoxyethoxy)pent-1-yne
Comparison: Compared to similar compounds, 5-(1-Ethoxyethoxy)pent-1-yne is unique due to its specific ethoxyethoxy group. This group provides distinct reactivity and properties, making it valuable in various applications. The presence of the alkyne group also adds to its versatility, allowing it to participate in a wide range of chemical reactions .
Eigenschaften
CAS-Nummer |
144271-37-4 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
5-(1-ethoxyethoxy)pent-1-yne |
InChI |
InChI=1S/C9H16O2/c1-4-6-7-8-11-9(3)10-5-2/h1,9H,5-8H2,2-3H3 |
InChI-Schlüssel |
NLFPIKUDKBJDMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)OCCCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13763363.png)
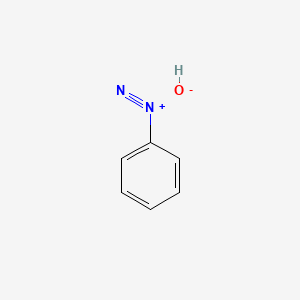
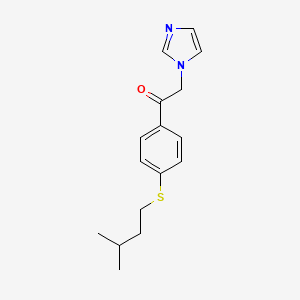

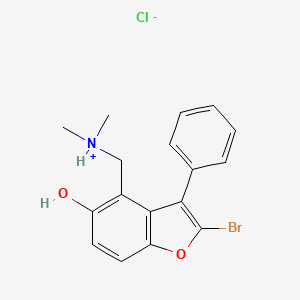
![4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride](/img/structure/B13763383.png)
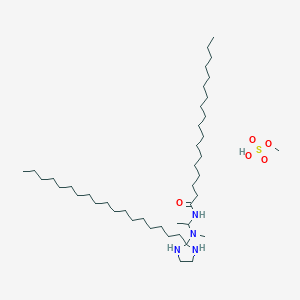

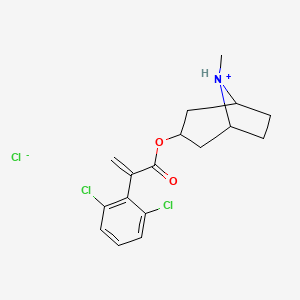
![2,4,6-Trinitrophenol--N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine (2/1)](/img/structure/B13763410.png)
![7-ethyl-9-methylbenzo[c]acridine](/img/structure/B13763418.png)
